molecular formula C8H12N2S B14677123 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene CAS No. 30223-22-4

2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene

Cat. No.: B14677123
CAS No.: 30223-22-4
M. Wt: 168.26 g/mol
InChI Key: IANUXUVJJUWFFE-UHFFFAOYSA-N
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Description

2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is a unique organic compound characterized by its distinct molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene typically involves the reaction of benzyl chloride with methylamine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Benzyl chloride: reacts with in the presence of a base to form an intermediate.

  • The intermediate then reacts with sulfur to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

    Protein binding: It can bind to proteins, altering their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-methyl-1lambda~6~-diazathia-1,2-diene
  • 2-Benzyl-2-methyl-3lambda~6~-diazathia-1,2-diene

Uniqueness

2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

30223-22-4

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

benzyl-diimino-methyl-λ6-sulfane

InChI

InChI=1S/C8H12N2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3

InChI Key

IANUXUVJJUWFFE-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=N)CC1=CC=CC=C1

Origin of Product

United States

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